molecular formula C13H21N B13261140 2-methyl-N-(2-methylpentan-3-yl)aniline

2-methyl-N-(2-methylpentan-3-yl)aniline

Cat. No.: B13261140
M. Wt: 191.31 g/mol
InChI Key: DZGIIIKYIMZQCJ-UHFFFAOYSA-N
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Description

2-methyl-N-(2-methylpentan-3-yl)aniline is a sterically hindered amine that serves as a chemically differentiated building block for organic synthesis and medicinal chemistry. This compound is particularly valuable for the preparation of drug candidates containing hindered amine motifs .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-N-(2-methylpentan-3-yl)aniline can be achieved through hydroamination methods. One innovative approach involves the hydroamination of olefins with nitroarenes . This method provides a practical route to access this hindered amine, which has traditionally been challenging to synthesize .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the hydroamination method mentioned above can be scaled up for industrial applications. The reaction conditions typically involve the use of catalysts and controlled temperatures to ensure high yields and purity .

Chemical Reactions Analysis

Types of Reactions

2-methyl-N-(2-methylpentan-3-yl)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding nitro compounds, while reduction can produce amines with different substituents .

Scientific Research Applications

2-methyl-N-(2-methylpentan-3-yl)aniline has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of complex organic molecules.

    Biology: The compound is used in the development of biologically active molecules and drug candidates.

    Medicine: It is valuable in medicinal chemistry for the preparation of drug candidates containing hindered amine motifs.

    Industry: The compound is used in the production of various chemicals and materials.

Mechanism of Action

The mechanism of action of 2-methyl-N-(2-methylpentan-3-yl)aniline involves its interaction with molecular targets and pathways. The compound’s steric hindrance affects its binding affinity and reactivity, making it a unique building block for drug development. The specific molecular targets and pathways depend on the context of its application in medicinal chemistry .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-methyl-N-(2-methylpentan-3-yl)aniline is unique due to its steric hindrance, which provides distinct chemical properties and reactivity. This makes it a valuable compound for the synthesis of complex molecules and drug candidates .

Properties

Molecular Formula

C13H21N

Molecular Weight

191.31 g/mol

IUPAC Name

2-methyl-N-(2-methylpentan-3-yl)aniline

InChI

InChI=1S/C13H21N/c1-5-12(10(2)3)14-13-9-7-6-8-11(13)4/h6-10,12,14H,5H2,1-4H3

InChI Key

DZGIIIKYIMZQCJ-UHFFFAOYSA-N

Canonical SMILES

CCC(C(C)C)NC1=CC=CC=C1C

Origin of Product

United States

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